molecular formula C18H18N2OS B11117080 3-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]butanamide

3-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B11117080
M. Wt: 310.4 g/mol
InChI Key: UMSPPANXAMBECX-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]butanamide is a complex organic compound that features a thiazole ring substituted with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]butanamide typically involves multi-step organic reactions. One common approach is the condensation of 3-methylbutanoic acid with 4-(naphthalen-1-yl)-1,3-thiazol-2-amine under specific reaction conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-naphthalen-2-yl-butanamide
  • 3-methyl-N-naphthalen-1-yl-benzamide
  • 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone

Uniqueness

3-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]butanamide is unique due to the presence of both a thiazole ring and a naphthalene moiety, which confer distinct chemical and biological properties. This structural combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

3-methyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C18H18N2OS/c1-12(2)10-17(21)20-18-19-16(11-22-18)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,11-12H,10H2,1-2H3,(H,19,20,21)

InChI Key

UMSPPANXAMBECX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NC(=CS1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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